1-(7-Fluoroquinolin-8-YL)piperidin-4-one
Overview
Description
1-(7-Fluoroquinolin-8-YL)piperidin-4-one is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the quinoline ring enhances the compound’s biological activity and stability.
Preparation Methods
The synthesis of 1-(7-Fluoroquinolin-8-YL)piperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline ring, which can be achieved through various methods such as the Skraup synthesis or the Friedländer synthesis.
Piperidinone Formation: The piperidinone moiety is introduced through a cyclization reaction involving a suitable precursor, such as a piperidine derivative.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, with the use of appropriate solvents and catalysts to ensure high yield and purity
Chemical Reactions Analysis
1-(7-Fluoroquinolin-8-YL)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced quinoline derivatives.
Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Scientific Research Applications
1-(7-Fluoroquinolin-8-YL)piperidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Biological Studies: It serves as a tool compound in biological studies to investigate the mechanisms of action of quinoline derivatives.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex quinoline-based molecules.
Industrial Applications: It finds applications in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-(7-Fluoroquinolin-8-YL)piperidin-4-one involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects.
Pathways: It can modulate different biochemical pathways, such as inhibiting DNA gyrase in bacteria, leading to antimicrobial activity, or interfering with cell division in cancer cells
Comparison with Similar Compounds
1-(7-Fluoroquinolin-8-YL)piperidin-4-one can be compared with other similar compounds, such as:
7-Fluoro-4-hydroxyquinoline: This compound also contains a fluorine atom in the quinoline ring but lacks the piperidinone moiety, resulting in different biological activities.
6,7-Difluoroquinoline: The presence of two fluorine atoms in the quinoline ring can enhance the compound’s stability and biological activity compared to this compound.
Properties
IUPAC Name |
1-(7-fluoroquinolin-8-yl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-12-4-3-10-2-1-7-16-13(10)14(12)17-8-5-11(18)6-9-17/h1-4,7H,5-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMZSZYMXCFGLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=CC3=C2N=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720848 | |
Record name | 1-(7-Fluoroquinolin-8-yl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917251-83-3 | |
Record name | 1-(7-Fluoroquinolin-8-yl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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